molecular formula C20H20N2O4 B2666398 Cbz-D-Trp-OMe CAS No. 130812-44-1

Cbz-D-Trp-OMe

Cat. No. B2666398
CAS RN: 130812-44-1
M. Wt: 352.39
InChI Key: DYWXSVJXETXGGQ-GOSISDBHSA-N
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Description

Cbz-D-Trp-OMe, also known as methyl ((benzyloxy)carbonyl)-D-tryptophanate, is a compound with the molecular formula C20H20N2O4 . It has a molecular weight of 352.39 and is typically found in a white to yellow solid form .


Molecular Structure Analysis

The InChI code for Cbz-D-Trp-OMe is 1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m1/s1 . This code provides a detailed representation of the compound’s molecular structure.


Chemical Reactions Analysis

Cbz-D-Trp-OMe has been used in photoredox-catalyzed oxidative decarboxylative coupling of small peptides . This reaction gives access to a variety of N, O-acetals, which are used as intermediates for the addition of phenols and indoles, leading to novel peptide scaffolds and bioconjugates .


Physical And Chemical Properties Analysis

Cbz-D-Trp-OMe is a white to yellow solid . It has a molecular weight of 352.39 and a molecular formula of C20H20N2O4 .

Scientific Research Applications

Peptide Diversification

The modification of peptides plays a crucial role in drug discovery and bioconjugation. Cbz-D-Trp-OMe has been utilized in a photoredox-catalyzed oxidative decarboxylative coupling of small peptides . This method allows access to N, O-acetals, which serve as intermediates for the addition of phenols and indoles. Consequently, novel peptide scaffolds and bioconjugates can be synthesized. Notably, amino acids with nucleophilic side chains (such as serine, threonine, tyrosine, and tryptophan) can also participate, leading to tri- and tetrapeptide derivatives with non-natural cross-linking.

Rhodium-Catalyzed Cyclization

In addition to the above applications, Cbz-D-Trp-OMe can participate in rhodium(III)-catalyzed C-H maleimidation, enabling efficient and direct peptide cyclization . This regioselective process offers a valuable tool for peptide synthesis.

Future Directions

Cbz-D-Trp-OMe has potential applications in the diversification of small peptides through photoredox-catalyzed oxidative C-terminal modification . This could lead to the development of novel peptide scaffolds and bioconjugates, expanding the chemical space for drug discovery .

properties

IUPAC Name

methyl (2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWXSVJXETXGGQ-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-D-Trp-OMe

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